Cas no 126985-51-1 (Vancomycin,22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-D-arabino-hexopyranosyl)-2'-O-de(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-lyxo-hexopyranosyl)-19-dechloro-2'-O-(6-deoxy-a-D-talopyranosyl)-)

Vancomycin,22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-D-arabino-hexopyranosyl)-2'-O-de(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-lyxo-hexopyranosyl)-19-dechloro-2'-O-(6-deoxy-a-D-talopyranosyl)- structure
126985-51-1 structure
Product Name:Vancomycin,22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-D-arabino-hexopyranosyl)-2'-O-de(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-lyxo-hexopyranosyl)-19-dechloro-2'-O-(6-deoxy-a-D-talopyranosyl)-
CAS-nummer:126985-51-1
MF:C72H86ClN9O28
MW:1560.94975996017
CID:148783
PubChem ID:195570
Update Time:2025-04-19

Vancomycin,22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-D-arabino-hexopyranosyl)-2'-O-de(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-lyxo-hexopyranosyl)-19-dechloro-2'-O-(6-deoxy-a-D-talopyranosyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Vancomycin,22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-D-arabino-hexopyranosyl)-2'-O-de(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-lyxo-hexopyranosyl)-19-dechloro-2'-O-(6-deoxy-a-D-talopyranosyl)-
    • Vancomycin,22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-D-arabino-hexopyranosyl)-2'-O-de(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-l
    • 22H-8,11:18,21-Dietheno-23,36-(iminomethano)-13,16:31,35-dimetheno-1H,16H-[1,6,9]oxadiazacyclohexadecino[4,5-m][10,2,16]benzoxadiazacyclotetracosine,vancomycin deriv.
    • Antibiotic MM 47761
    • MM 47761
    • GTPL10968
    • Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-D-arabino-hexopyranosyl)-2'-O-de(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-19-dechloro-2'-O-(6-deoxy-alpha-D-talopyranosyl)-
    • MM-47761
    • 126985-51-1
    • Decaplanin
    • M 861410
    • 128441-18-9
    • M86-1410
    • Inchi: 1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102)
    • InChI-sleutel: SJSZMXQSCZCGFO-UHFFFAOYSA-N
    • LACHT: ClC1C=C2C=CC=1OC1=CC3C(C(NC4C5C=CC(=C(C=5)C5C(=CC(=CC=5C(C(=O)O)NC(C(C(C5C=CC(=CC=5)OC(C=3)=C1OC1C(C(C(C(CO)O1)O)O)OC1C(C(C(C(C)O1)O)O)O)OC1CC(C)(C(C(C)O1)O)N)NC4=O)=O)O)O)O)=O)NC(C(CC(N)=O)NC(C(C2O)NC(C(CC(C)C)NC)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 1559.527
  • Monoisotopische massa: 1559.527
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 21
  • Aantal waterstofbondacceptatoren: 30
  • Zware atoomtelling: 110
  • Aantal draaibare bindingen: 15
  • Complexiteit: 3230
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 23
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.3
  • Topologisch pooloppervlak: 589Ų
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.